
Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by its five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors, including medicine and agriculture .
Preparation Methods
The synthesis of pyrazole derivatives, including Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate, involves several methods. One common approach is the condensation of 1,3-diketones with arylhydrazines . Another method involves the palladium-catalyzed carbonylation of acetylenic acids on aryl iodides in the presence of hexacarbonyl molybdenum . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to achieve high yields and regioselectivity .
Chemical Reactions Analysis
Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include arylhydrazines, acetylenic acids, and transition-metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets and pathways. Pyrazoles exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to various biological responses.
Comparison with Similar Compounds
Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:
3-methyl-1-phenyl-1H-pyrazol-5-ol: Known for its regioselective synthesis and biological activities.
3(5)-aminopyrazoles: Explored as precursors in the synthesis of condensed heterocyclic systems.
1,3,5-substituted pyrazoles: Prepared by palladium-catalyzed carbonylation reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can be further modified through various chemical reactions.
Biological Activity
Methyl 4-iodo-3-isopropyl-1H-pyrazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
This compound has the following chemical formula:
Its molecular weight is approximately 294.09 g/mol. The presence of the iodine atom at the 4th position and the isopropyl group at the 3rd position contribute to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenases (COX) and other key metabolic enzymes. The mechanism often involves binding to active sites on target proteins, which alters their function and leads to therapeutic effects .
- Receptor Binding : It may also interact with specific receptors, modulating signaling pathways critical for cellular functions. This interaction can influence processes such as inflammation, apoptosis, and cell proliferation .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting COX enzymes, which play a significant role in the inflammatory response .
- Anticancer Activity : There is growing evidence supporting its potential as an anticancer agent. Studies have shown that related pyrazole compounds can induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .
- Antimicrobial Effects : The compound may also demonstrate antimicrobial properties, although further research is necessary to elucidate the specific mechanisms involved .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
Properties
IUPAC Name |
methyl 4-iodo-5-propan-2-yl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-4(2)6-5(9)7(11-10-6)8(12)13-3/h4H,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNZWLBSMLGBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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